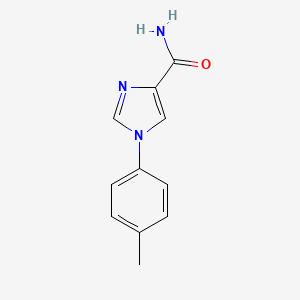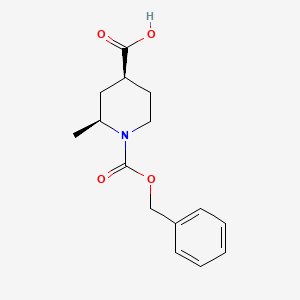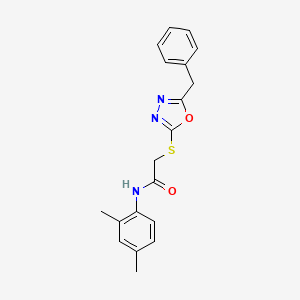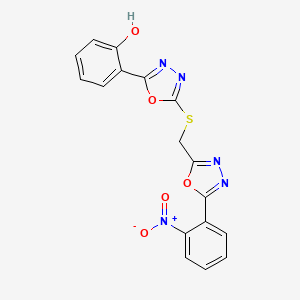
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a complex organic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with nitro-substituted aromatic aldehydes. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to various ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Indole derivatives: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual oxadiazole rings and nitrophenyl group make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
332883-11-1 |
|---|---|
Molekularformel |
C17H11N5O5S |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
2-[5-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C17H11N5O5S/c23-13-8-4-2-6-11(13)16-20-21-17(27-16)28-9-14-18-19-15(26-14)10-5-1-3-7-12(10)22(24)25/h1-8,23H,9H2 |
InChI-Schlüssel |
VYGUJAYAWPIQTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CSC3=NN=C(O3)C4=CC=CC=C4O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


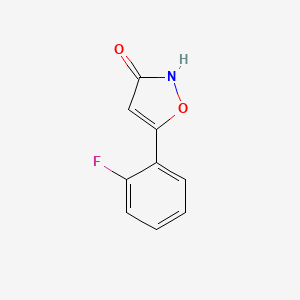
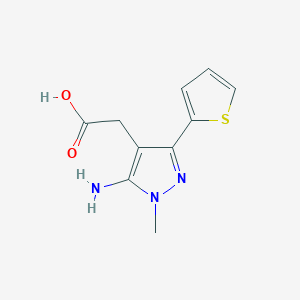

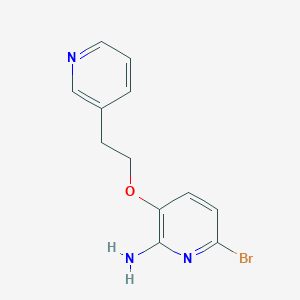
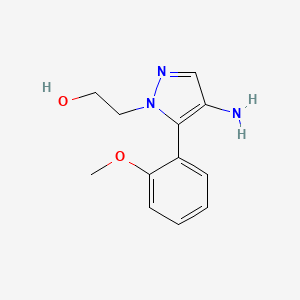
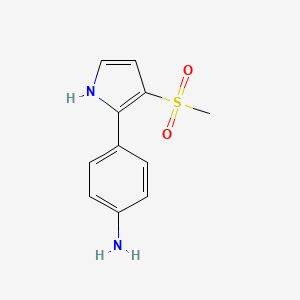
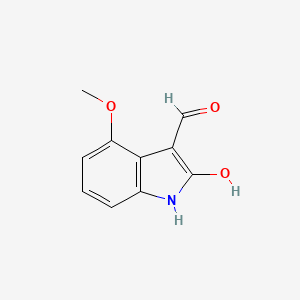
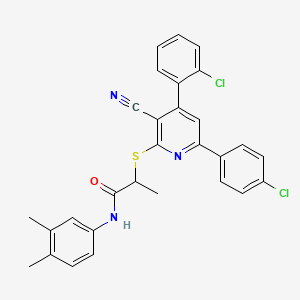
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
